BNC1 Human Pre-designed siRNA Set A

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

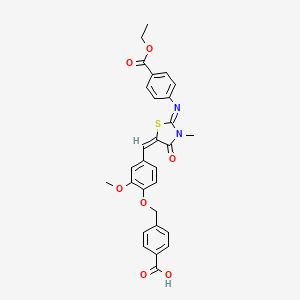

C29H26N2O7S |

|---|---|

Molekulargewicht |

546.6 g/mol |

IUPAC-Name |

4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid |

InChI |

InChI=1S/C29H26N2O7S/c1-4-37-28(35)21-10-12-22(13-11-21)30-29-31(2)26(32)25(39-29)16-19-7-14-23(24(15-19)36-3)38-17-18-5-8-20(9-6-18)27(33)34/h5-16H,4,17H2,1-3H3,(H,33,34)/b25-16+,30-29? |

InChI-Schlüssel |

MEYCXOYFLJPZOT-PHTINXOHSA-N |

Isomerische SMILES |

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)/S2)C |

Kanonische SMILES |

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)S2)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

BNC1 Gene Function in Keratinocytes: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Basonuclin 1 (BNC1) is a zinc finger transcription factor that plays a pivotal role in the regulation of keratinocyte proliferation and differentiation.[1][2] Predominantly localized in the basal layer of the epidermis and hair follicles, BNC1 is instrumental in maintaining the proliferative capacity of keratinocytes while preventing their premature terminal differentiation.[3][4][5] Its expression is tightly regulated by the master epidermal transcription factor p63, and its function is modulated by a complex network of signaling pathways, including a notable regulatory loop with Interferon Regulatory Factor 6 (IRF6).[2][6][7] Dysregulation of BNC1 has been implicated in various epithelial pathologies, highlighting its potential as a therapeutic target. This technical guide provides an in-depth overview of BNC1's function in keratinocytes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Core Functions of BNC1 in Keratinocytes

BNC1 is a key regulator of epidermal homeostasis, primarily by influencing the delicate balance between keratinocyte proliferation and the onset of terminal differentiation.

-

Promotion of Proliferation: BNC1 is highly expressed in the proliferative basal layer of the epidermis.[3][8] Its presence is closely associated with the ability of keratinocytes to multiply.[5][9] Studies involving the knockdown of BNC1 have demonstrated a subsequent decrease in keratinocyte proliferation, underscoring its role in maintaining the proliferative pool of epidermal cells.[10]

-

Inhibition of Terminal Differentiation: A primary function of BNC1 is to restrain the premature differentiation of basal keratinocytes.[5] The disappearance of BNC1 mRNA is correlated with the loss of colony-forming ability and the expression of differentiation markers such as involucrin (B1238512).[5] Experimental reduction of BNC1 in keratinocytes leads to an upregulation of terminal differentiation markers, including Involucrin and SPRR1B.[7]

-

Subcellular Localization and Activity: BNC1 can shuttle between the nucleus and the cytoplasm, and its localization is indicative of the cell's proliferative state.[4] In proliferating keratinocytes, BNC1 is predominantly nuclear. Its translocation to the cytoplasm, which is regulated by serine phosphorylation, is associated with the cessation of proliferation and the initiation of differentiation.[4][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of BNC1 modulation on keratinocyte function as reported in the literature.

| Table 1: Effect of BNC1 Knockdown on Keratinocyte Differentiation Markers | |

| Marker | Fold Change in Protein Expression (Normalized to Control) |

| Involucrin | Increased[7] |

| SPRR1B | Increased[7] |

| Filaggrin | Increased[7] |

| Note: Specific fold-change values were not consistently reported in the reviewed literature, but a consistent qualitative increase was observed. |

| Table 2: BNC1 Expression in Epidermal Layers | |

| Epidermal Layer | Relative BNC1 Expression Level |

| Stratum Basale (Basal Layer) | High[1][3][8] |

| Stratum Spinosum | Low / Absent[3] |

| Stratum Granulosum | Absent[3] |

| Stratum Corneum | Absent[3] |

Signaling Pathways Involving BNC1

BNC1 function in keratinocytes is integrated into a complex network of signaling pathways that govern epidermal homeostasis.

The p63-BNC1 Axis

The transcription factor p63 is a master regulator of epidermal development and is crucial for maintaining the proliferative potential of basal keratinocytes.[6] p63 directly induces the expression of BNC1, positioning BNC1 as a key downstream effector of p63-mediated functions in the epidermis.[2][6]

The BNC1-IRF6 Regulatory Loop

BNC1 and Interferon Regulatory Factor 6 (IRF6) form a critical regulatory loop that controls the switch from proliferation to differentiation in keratinocytes. BNC1 reduction leads to keratinocyte differentiation, and this effect can be nullified by the simultaneous knockdown of IRF6.[7] This suggests that BNC1 may act, at least in part, by repressing an IRF6-dependent differentiation program.

Putative Involvement of TGF-β and NF2-YAP Pathways

While direct evidence in keratinocytes is still emerging, studies in other epithelial cell types suggest a role for BNC1 in modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway and a link between BNC1 deficiency and the NF2-YAP pathway.[2][6][9] In mammary epithelial cells, Bnc1 regulates epithelial plasticity and influences the outcome of TGF-β1 signaling.[2][6] In the context of primary ovarian insufficiency, BNC1 deficiency has been shown to trigger ferroptosis through the NF2-YAP pathway.[2][9] These pathways are known to be active in keratinocytes and represent important avenues for future investigation into BNC1 function.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to elucidate BNC1 function in keratinocytes.

siRNA-Mediated Knockdown of BNC1 in Human Keratinocytes

This protocol describes the transient knockdown of BNC1 expression in cultured human keratinocytes using small interfering RNA (siRNA).

Materials:

-

Primary Human Epidermal Keratinocytes (HEKa)

-

Keratinocyte Growth Medium (KGM)

-

BNC1-specific siRNA and non-targeting control siRNA

-

Lipofectamine RNAiMAX Transfection Reagent

-

Opti-MEM Reduced Serum Medium

-

6-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: The day before transfection, seed HEKa cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

-

Preparation of siRNA-Lipid Complexes: a. For each well to be transfected, dilute 20-80 pmols of BNC1 siRNA or control siRNA into 100 µL of Opti-MEM. b. In a separate tube, dilute 6 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow for complex formation.

-

Transfection: a. Aspirate the growth medium from the cells and wash once with PBS. b. Add 800 µL of Opti-MEM to each well. c. Add the 200 µL siRNA-lipid complex mixture to each well. d. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

Post-Transfection: a. After the incubation period, add 1 mL of KGM (containing 2x the normal concentration of supplements) to each well. Do not remove the transfection mixture. b. Incubate the cells for 24 to 72 hours, depending on the experimental endpoint.

-

Analysis: Harvest the cells for downstream analysis, such as qPCR to confirm knockdown efficiency or Western blotting to assess protein expression of differentiation markers.

Western Blotting for Keratinocyte Differentiation Markers

This protocol details the detection of Involucrin and SPRR1B protein levels in keratinocyte lysates by Western blotting following BNC1 knockdown.

Materials:

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-Involucrin, anti-SPRR1B, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: a. Wash transfected keratinocytes with ice-cold PBS. b. Lyse the cells in RIPA buffer on ice for 30 minutes. c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: a. Normalize protein amounts for all samples and prepare them by adding Laemmli buffer and boiling for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. c. Run the gel until adequate separation is achieved. d. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-Involucrin) diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

-

Detection: a. Apply ECL substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.

Immunofluorescence Staining of BNC1 in Skin Tissue

This protocol describes the visualization of BNC1 localization in paraffin-embedded human skin sections.

Materials:

-

Paraffin-embedded human skin sections on slides

-

Xylene and graded ethanol (B145695) series

-

Antigen retrieval buffer (e.g., 10mM Sodium Citrate, pH 6.0)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Primary antibody (anti-BNC1)

-

Fluorophore-conjugated secondary antibody

-

DAPI nuclear stain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: a. Immerse slides in xylene to remove paraffin. b. Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by distilled water.

-

Antigen Retrieval: a. Heat the slides in antigen retrieval buffer using a microwave, pressure cooker, or water bath. b. Allow the slides to cool to room temperature.

-

Permeabilization and Blocking: a. Wash the sections with PBS. b. Incubate in permeabilization buffer for 10 minutes. c. Wash with PBS. d. Block non-specific binding by incubating in blocking solution for 1 hour.

-

Antibody Staining: a. Incubate the sections with the primary anti-BNC1 antibody overnight at 4°C. b. Wash three times with PBS. c. Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark. d. Wash three times with PBS in the dark.

-

Counterstaining and Mounting: a. Incubate with DAPI for 5 minutes to stain the nuclei. b. Wash with PBS. c. Mount the slides with mounting medium and a coverslip.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Conclusion

BNC1 is a critical transcription factor in keratinocytes, acting as a gatekeeper for the proliferative state of basal cells and preventing their untimely entry into the terminal differentiation program. Its function is intricately linked with the master regulator p63 and is part of a complex signaling network that includes IRF6. The quantitative data, though still being fully elucidated, clearly points to BNC1's repressive role in the expression of differentiation-specific proteins. The experimental protocols provided herein offer a robust framework for the further investigation of BNC1's molecular mechanisms. A deeper understanding of the signaling pathways in which BNC1 is a key player, particularly its potential interactions with TGF-β and NF2-YAP signaling in keratinocytes, will be crucial for developing novel therapeutic strategies for a range of skin disorders characterized by aberrant proliferation and differentiation.

References

- 1. A composite enhancer regulates p63 gene expression in epidermal morphogenesis and in keratinocyte differentiation by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. Interferon Regulatory Factor 6 is necessary but not sufficient for keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IRF6 is a mediator of Notch pro‐differentiation and tumour suppressive function in keratinocytes | The EMBO Journal [link.springer.com]

- 5. p63 regulates proliferation and differentiation of developmentally mature keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p63 regulates proliferation and differentiation of developmentally mature keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of involucrin in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scbt.com [scbt.com]

- 10. Altered keratinocyte differentiation is an early driver of keratin mutation-based palmoplantar keratoderma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]

BNC1 Protein Expression in Human Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Basonuclin-1 (BNC1) protein expression in human tissues. BNC1 is a zinc finger protein that plays a crucial role in the regulation of keratinocyte proliferation and rRNA transcription.[1][2] Its expression is predominantly found in the basal cell layer of the epidermis, hair follicles, and in the germ cells of the testis and ovary.[1][2] Dysregulation of BNC1 has been implicated in various diseases, including premature ovarian failure and several types of cancer.[1] This document summarizes the available quantitative data on BNC1 expression, details relevant experimental protocols, and illustrates key signaling pathways involving this protein.

Quantitative BNC1 Protein Expression in Human Tissues

The following table summarizes the available quantitative data on BNC1 protein expression across various human tissues. The data is compiled from multiple proteomics databases and is presented to provide a comparative overview. It is important to note that protein expression levels can vary depending on the specific detection method, sample preparation, and individual patient characteristics.

| Tissue | Expression Level (ppm) | Data Source |

| Testis | < 0.01 | PaxDb[1] |

| Rectum | 0.04 | PaxDb[1] |

| Whole Organism | 0.01 | PaxDb[1] |

| Saliva Secreting Gland | Not Available | PaxDb[1] |

| Adrenal Gland | Not Available | PaxDb[1] |

(Data from PaxDb is based on integrated datasets and represents parts per million (ppm) of the total proteome.)

RNA-sequencing data from the Genotype-Tissue Expression (GTEx) project provides further insight into the tissue-specific expression of the BNC1 gene, which can be indicative of protein expression levels. Tissues with notable RNA expression include the esophagus, testis, and vagina.

BNC1 Signaling Pathways

BNC1 is involved in several signaling pathways that are critical for cell proliferation, differentiation, and apoptosis. The following diagrams illustrate two of the key pathways identified to date.

BNC1-CCL20/JAK-STAT Signaling Pathway in Gastric Cancer

In gastric cancer, BNC1 has been shown to act as a tumor suppressor by downregulating the expression of the chemokine CCL20. This, in turn, inhibits the JAK-STAT signaling pathway, leading to reduced cell proliferation and metastasis.[3]

BNC1-NF2-YAP Signaling Pathway in Primary Ovarian Insufficiency

BNC1 deficiency has been linked to primary ovarian insufficiency through a mechanism involving the NF2-YAP signaling pathway, which can trigger ferroptosis.[4]

Experimental Protocols

Accurate detection and quantification of BNC1 protein are essential for research and drug development. The following sections provide detailed protocols for immunohistochemistry, western blotting, and mass spectrometry tailored for the analysis of BNC1.

Immunohistochemistry (IHC) Protocol for BNC1 in Paraffin-Embedded Human Tissues

This protocol outlines the steps for the immunohistochemical staining of BNC1 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

1. Deparaffinization and Rehydration:

- Immerse slides in Xylene: 2 changes, 5 minutes each.

- Immerse in 100% Ethanol: 2 changes, 3 minutes each.

- Immerse in 95% Ethanol: 1 change, 3 minutes.

- Immerse in 70% Ethanol: 1 change, 3 minutes.

- Rinse with distilled water.

2. Antigen Retrieval:

- Immerse slides in a citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

- Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

- Allow slides to cool to room temperature.

3. Peroxidase Blocking:

- Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.

- Rinse with PBS (Phosphate Buffered Saline).

4. Blocking:

- Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

- Dilute the primary anti-BNC1 antibody in a suitable antibody diluent. The optimal dilution should be determined empirically, but a starting point of 1:100 to 1:500 is recommended.

- Incubate overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

- Wash slides with PBS (3 changes, 5 minutes each).

- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.

7. Detection:

- Wash slides with PBS (3 changes, 5 minutes each).

- Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes at room temperature.

- Wash slides with PBS (3 changes, 5 minutes each).

- Apply DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown color develops.

- Rinse with distilled water to stop the reaction.

8. Counterstaining, Dehydration, and Mounting:

- Counterstain with hematoxylin.

- Dehydrate through graded alcohols and clear in xylene.

- Mount with a permanent mounting medium.

Western Blotting Protocol for BNC1 Detection

This protocol describes the detection of BNC1 protein in cell lysates or tissue homogenates by western blotting.

1. Sample Preparation:

- Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE:

- Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

- Load samples onto a 4-12% SDS-polyacrylamide gel.

- Run the gel at 100-150V until the dye front reaches the bottom.

3. Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Blocking:

- Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.

5. Primary Antibody Incubation:

- Incubate the membrane with a primary anti-BNC1 antibody diluted in blocking buffer (a starting dilution of 1:1000 is recommended) overnight at 4°C with gentle agitation.

6. Secondary Antibody Incubation:

- Wash the membrane with TBST (3 changes, 10 minutes each).

- Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

7. Detection:

- Wash the membrane with TBST (3 changes, 10 minutes each).

- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

- Detect the signal using a chemiluminescence imaging system or X-ray film.

Mass Spectrometry (MS) Protocol for BNC1 Quantification

This protocol provides a general workflow for the targeted quantification of BNC1 protein using mass spectrometry.

1. Sample Preparation and Protein Digestion:

- Extract proteins from tissues or cells as described for western blotting.

- Perform a buffer exchange to a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

- Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

- Digest the proteins with trypsin overnight at 37°C.

2. Peptide Cleanup:

- Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

- Dry the peptides under vacuum.

3. LC-MS/MS Analysis:

- Resuspend the peptides in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water).

- Inject the peptide mixture into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

- Separate the peptides using a C18 reverse-phase column with a gradient of acetonitrile.

- Acquire data in a targeted manner using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically quantify BNC1-derived peptides.

4. Data Analysis:

- Process the raw MS data using software such as Skyline or MaxQuant.

- Identify and quantify the peak areas of the targeted BNC1 peptides.

- Normalize the data against an internal standard or total protein amount to determine the relative or absolute abundance of BNC1.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for studying BNC1 protein expression in human tissues.

References

The Role of BNC1 in Premature Ovarian Insufficiency: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Premature Ovarian Insufficiency (POI) is a significant cause of female infertility, characterized by the loss of ovarian function before the age of 40. While the etiology is often unknown, recent genetic research has identified mutations in the Basonuclin (B1174903) 1 (BNC1) gene as a key contributor. BNC1, a zinc-finger transcription factor, is crucial for oogenesis and folliculogenesis.[1][2] This document provides a comprehensive technical overview of the genetic evidence, molecular mechanisms, and experimental methodologies linking BNC1 haploinsufficiency to autosomal dominant POI. It details two primary pathological pathways: disruption of the BMP15/p-AKT signaling cascade affecting oocyte meiosis and the induction of oocyte ferroptosis via the NF2-YAP pathway.[3][4] This guide summarizes key quantitative data, provides detailed experimental protocols for researchers, and outlines potential therapeutic avenues targeting these pathways.

Introduction: BNC1 and Premature Ovarian Insufficiency

Premature Ovarian Insufficiency (POI) is a clinically challenging condition defined by oligo- or amenorrhea for at least four months and elevated serum follicle-stimulating hormone (FSH) levels (>25 IU/L) in women under 40.[5][6] It represents a continuum of declining ovarian function, leading to infertility and long-term health risks associated with estrogen deficiency. While causes can be iatrogenic or autoimmune, a substantial number of cases have a genetic basis, though the specific genes remain elusive for the majority of patients.[5]

Basonuclin 1 (BNC1) is a highly conserved zinc finger protein that functions as a transcription factor.[1][2] It is abundantly expressed in the germ cells of the ovaries and testes and is known to play a regulatory role in rRNA transcription and cell proliferation.[1][2][7] Found on chromosome 15q25.2, BNC1 has emerged as a critical gene in ovarian biology.[2][8] Compelling evidence now demonstrates that heterozygous loss-of-function mutations in BNC1 can cause an autosomal dominant form of POI, establishing BNC1 deficiency as a definitive etiology for this condition.[3][5]

Genetic and Experimental Evidence

The link between BNC1 mutations and POI is supported by human genetic studies and validated in animal models. Whole-Exome Sequencing (WES) has been instrumental in identifying pathogenic variants in affected individuals.[3][5]

Human Genetic Studies

Research in a large Han Chinese pedigree with a history of autosomal dominant POI identified a heterozygous 5-base-pair deletion in BNC1 (c.1065_1069del).[3][5] This frameshift mutation is predicted to cause nonsense-mediated decay of the mRNA or result in a truncated, non-functional protein.[5] Subsequent screening of a cohort of 82 unrelated individuals with idiopathic POI identified a heterozygous missense variant (p.Leu532Pro) in four patients, which was absent in 332 healthy controls.[3][5] Further studies have identified other novel missense mutations, including p.Arg334Gly and p.Pro512Leu, expanding the spectrum of pathogenic BNC1 variants.[9][10]

Animal Model Validation

To confirm the pathogenicity of these mutations, a knock-in mouse model was generated with a 5-bp deletion in the murine Bnc1 gene, homologous to the human frameshift mutation.[3][5] These female mice recapitulated the human POI phenotype, exhibiting infertility, significantly elevated serum FSH, smaller ovaries, and a diminished number of ovarian follicles.[3][7][11] Furthermore, oocyte-specific conditional knockout of Bnc1 in mice also resulted in a POI phenotype, confirming that BNC1's function within the oocyte is essential for maintaining the ovarian reserve.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from seminal studies linking BNC1 mutations to POI.

Table 1: Human Genetic Variants of BNC1 Identified in POI Patients

| Variant Type | Variant Description | Patient Cohort | Frequency in Patients | Frequency in Controls | Reference |

| Frameshift Deletion | c.1065_1069del (p.Arg356Valfs*6) | Large Chinese Pedigree | Segregated with POI | Not applicable | [3],[5] |

| Missense | c.1595T>C (p.Leu532Pro) | 82 unrelated POI patients | 4/82 (4.9%) | 0/332 (0%) | [3],[5] |

| Missense | c.1000A>G (p.Arg334Gly) | Han Chinese POI patients | 1 patient | Not specified | [9] |

| Missense | c.1535C>T (p.Pro512Leu) | Han Chinese POI patients | 1 patient | Not specified | [9] |

Table 2: Phenotypic Data from Bnc1 Mutant Mouse Models

| Phenotype | Wild-Type (Bnc1+/+) | Homozygous Mutant (Bnc1tr/tr) | P-value | Reference |

| Ovary Weight / Body Weight Ratio (36 weeks) | ~0.0004 | ~0.0001 | 0.0003 | [4] |

| Primordial Follicle Count (3 weeks) | ~1200 | ~600 | 0.0093 | |

| Serum FSH Level | Normal | Significantly Increased | Not specified | [3],[5] |

| Fertility | Fertile | Infertile | Not applicable | [3],[5] |

Molecular Mechanisms of BNC1 in Ovarian Function

BNC1 deficiency disrupts ovarian function through at least two distinct molecular pathways: impairment of oocyte meiosis and development via the AKT signaling pathway, and induction of oocyte death through ferroptosis.

Disruption of BMP15/p-AKT Signaling

The first identified mechanism involves the disruption of key signaling molecules within the oocyte. Knockdown of BNC1 in oocytes was shown to reduce levels of Bone Morphogenetic Protein 15 (BMP15) and phosphorylated AKT (p-AKT).[3][5][6] Both BMP15 and the PI3K-AKT pathway are critical for oocyte maturation and meiosis. The resulting inhibition of meiosis contributes to the depletion of the follicular reserve.[3] Furthermore, functional assays in HEK293T cells demonstrated that both frameshift and missense mutant BNC1 proteins exhibit abnormal nuclear localization, which likely impairs their function as a transcription factor for essential downstream targets.[3][5]

Induction of Oocyte Ferroptosis via the NF2-YAP Pathway

A more recently elucidated mechanism has shown that BNC1 is essential for maintaining redox homeostasis in oocytes.[4] BNC1 deficiency triggers ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[4][12][13] Mechanistically, BNC1 loss downregulates the expression of Neurofibromin 2 (NF2), a tumor suppressor that is part of the Hippo signaling pathway.[4] Reduced NF2 levels lead to the activation (de-phosphorylation and nuclear translocation) of the transcriptional co-activator Yes-associated protein (YAP).[4][13] Activated YAP then upregulates the expression of genes involved in iron metabolism, such as Transferrin Receptor (TFRC) and Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4), sensitizing the oocyte to ferroptosis.[4] This oocyte death leads to premature follicular activation and excessive follicular atresia, culminating in POI.[4][12]

Implications for Drug Development

The elucidation of the BNC1-ferroptosis pathway offers novel therapeutic targets for POI. Pharmacological inhibition of either YAP or ferroptosis has shown promise in rescuing the POI phenotype in the Bnc1 mutant mouse model.[4][12]

-

YAP Inhibitors: Targeting the hyperactive YAP signaling pathway could prevent the downstream upregulation of iron metabolism genes and subsequent oocyte death.

-

Ferroptosis Inhibitors: Compounds that chelate iron or inhibit lipid peroxidation could directly block the final steps of the ferroptotic cell death cascade in oocytes.

These findings suggest that therapies aimed at mitigating ferroptosis could potentially preserve the ovarian reserve in individuals with BNC1 mutations and possibly other forms of POI where this pathway is implicated.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of BNC1 in POI.

Genetic Screening and Validation Workflow

Identifying pathogenic variants in POI patients is the foundational step. This typically involves a broad screening method followed by targeted validation.

Protocol 6.1.1: Whole-Exome Sequencing (WES)

-

DNA Extraction: Extract high-quality genomic DNA from peripheral blood samples of POI patients and family members using a standard commercial kit.

-

Library Preparation: Fragment the genomic DNA to a size of 150-200 bp. Ligate adapters to both ends of the fragments.

-

Exome Capture: Hybridize the DNA library with biotinylated probes specific to the human exome to capture protein-coding regions.

-

Sequencing: Sequence the captured libraries on a high-throughput platform (e.g., Illumina NovaSeq).

-

Data Analysis: Align sequence reads to the human reference genome. Call variants (SNPs and indels).

-

Variant Annotation and Filtering: Annotate variants using databases like dbSNP and gnomAD.[14] Filter for rare (Minor Allele Frequency < 0.05), exonic or splice-site variants predicted to be damaging by in silico tools (e.g., SIFT, PolyPhen-2).[10] Prioritize variants in genes known to be related to ovarian function.[10][14]

Protocol 6.1.2: Sanger Sequencing for Validation

-

Primer Design: Design PCR primers flanking the candidate variant identified by WES.

-

PCR Amplification: Amplify the target region from the patient's genomic DNA using the designed primers and a high-fidelity DNA polymerase.[15]

-

PCR Product Purification: Purify the PCR product to remove unincorporated dNTPs and primers.[8]

-

Cycle Sequencing Reaction: Set up a sequencing reaction containing the purified PCR product, one of the PCR primers, DNA polymerase, and fluorescently labeled dideoxynucleotides (ddNTPs).[4]

-

Capillary Electrophoresis: Separate the chain-terminated DNA fragments by size using an automated capillary electrophoresis instrument.[8]

-

Sequence Analysis: Analyze the resulting chromatogram to confirm the presence and zygosity of the variant.

In Vitro Functional Assays

Protocol 6.2.1: Transient Transfection and Immunofluorescence

-

Cell Culture: Culture Human Embryonic Kidney (HEK293T) cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin until they reach 70-80% confluency.[3]

-

Plasmid Preparation: Clone wild-type and mutant BNC1 cDNA into an expression vector containing a fluorescent tag (e.g., GFP) or an epitope tag (e.g., MYC).

-

Transfection: For each well of a 6-well plate, prepare a mixture of plasmid DNA and a transfection reagent (e.g., Lipofectamine) in serum-free media (e.g., Opti-MEM) according to the manufacturer's protocol.[3] Add the mixture to the cells and incubate for 24-48 hours.

-

Immunofluorescence:

-

Fix the transfected cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 5% bovine serum albumin (BSA).

-

Incubate with a primary antibody against the epitope tag if used.

-

Incubate with a fluorescently-conjugated secondary antibody.

-

Counterstain nuclei with DAPI.

-

Image using a confocal microscope to determine the subcellular localization of the wild-type versus mutant BNC1 protein.

-

Animal Model Generation

Protocol 6.3.1: Generation of Bnc1 Knock-in Mice via CRISPR/Cas9

-

Design: Design a single guide RNA (sgRNA) to target the specific site in the murine Bnc1 gene for the desired mutation (e.g., the 5-bp deletion). Design a long single-stranded DNA (ssDNA) donor template containing the desired mutation flanked by homology arms.[7][11]

-

Preparation of Reagents: Synthesize the sgRNA and the donor ssDNA. Obtain purified Cas9 protein or mRNA.

-

Microinjection: Prepare a microinjection mix containing Cas9 protein/mRNA, sgRNA, and the ssDNA donor template.[16] Microinject the mixture into the cytoplasm or pronucleus of fertilized mouse zygotes.[16]

-

Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.

-

Genotyping: Screen the resulting pups for the desired knock-in allele by PCR and Sanger sequencing of tail-tip DNA.

-

Breeding: Establish a colony by breeding founder mice to generate heterozygous and homozygous mutants for phenotypic analysis.

Protein Expression Analysis

Protocol 6.4.1: Western Blotting for p-AKT in Oocytes

-

Sample Collection: Collect oocytes from wild-type and Bnc1 mutant mice.

-

Lysis: Lyse oocytes in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[9][17]

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.[9]

-

SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.[18]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

-

Immunoblotting:

-

Detection: Visualize the protein bands using an ECL (enhanced chemiluminescence) substrate and an imaging system. Quantify band intensity to determine the ratio of p-AKT to total AKT.[17]

Protocol 6.4.2: Immunohistochemistry (IHC) for BNC1 in Ovarian Tissue

-

Tissue Preparation: Fix ovarian tissue in 10% neutral buffered formalin, embed in paraffin, and cut 5-micron sections onto slides.[19][20]

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections using xylene and rehydrate through a graded series of ethanol (B145695) to water.[21]

-

Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in a citrate (B86180) buffer (pH 6.0).[21]

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with normal serum.[21]

-

Incubate slides overnight at 4°C with a primary antibody specific for BNC1.

-

Wash and incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.

-

Develop the signal using a DAB chromogen substrate, which produces a brown precipitate.[21]

-

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize nuclei, dehydrate, and mount with a coverslip.

-

Analysis: Examine the slides under a microscope to evaluate the expression and localization of BNC1 protein within different ovarian structures, such as oocytes and granulosa cells.[19]

References

- 1. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 4. cd-genomics.com [cd-genomics.com]

- 5. biotechreality.com [biotechreality.com]

- 6. CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Easi-CRISPR protocol for creating knock-in and conditional knockout mouse models using long ssDNA donors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. A Rapid Western Blotting Protocol for the Xenopus Oocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 10. institutobernabeu.com [institutobernabeu.com]

- 11. gem.wi.mit.edu [gem.wi.mit.edu]

- 12. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. med.upenn.edu [med.upenn.edu]

- 14. Whole-exome sequencing in patients with premature ovarian insufficiency: early detection and early intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sanger sequencing: Process and applications | Abcam [abcam.com]

- 16. blog.addgene.org [blog.addgene.org]

- 17. benchchem.com [benchchem.com]

- 18. genscript.com [genscript.com]

- 19. Clinicopathological significance and underlying molecular mechanism of downregulation of basonuclin 1 expression in ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Improved preservation of ovarian tissue morphology that is compatible with antigen detection using a fixative mixture of formalin and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bosterbio.com [bosterbio.com]

Basonuclin 1: A Pivotal Regulator in Spermatogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Basonuclin 1 (BNC1) is a highly conserved zinc finger protein that plays a critical role in the maintenance and regulation of spermatogenesis. Expressed predominantly in proliferative germ cells, including spermatogonia, spermatocytes, and spermatids, BNC1 functions as a key transcriptional regulator. Deficiencies in BNC1 lead to progressive germ cell loss, testicular atrophy, and subfertility in mouse models, highlighting its essential role in male reproductive health. This guide provides a comprehensive overview of the function of BNC1 in spermatogenesis, detailing its molecular interactions, the signaling pathways it influences, and the experimental evidence supporting its multifaceted roles. Quantitative data from key studies are presented in structured tables for clear comparison, and detailed methodologies for relevant experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms orchestrated by BNC1.

Core Functions of Basonuclin 1 in Spermatogenesis

Basonuclin 1 is indispensable for the lifelong process of sperm production. Its functions are multifaceted, encompassing transcriptional regulation of genes essential for germ cell development and maintenance of the spermatogonial stem cell pool.

Transcriptional Regulation

BNC1 acts as a transcription factor for both RNA polymerase I and II, indicating its broad impact on gene expression. It contains three pairs of C2H2 zinc fingers, which mediate its binding to specific DNA sequences in the promoter regions of its target genes.[1][2]

A crucial aspect of BNC1's function is its collaboration with the testis-specific TATA-box binding protein-associated factor 7 like (TAF7L). BNC1 and TAF7L form a complex that co-regulates a subset of genes crucial for post-meiotic spermatid development.[3] A truncation mutation in BNC1 has been shown to impair the nuclear translocation of this complex, leading to dysregulated gene expression and testicular premature aging.[3]

Maintenance of Spermatogonial Stem Cells

Evidence suggests that BNC1 is involved in the self-renewal and maintenance of spermatogonial stem cells (SSCs). The Glial cell line-derived neurotrophic factor (GDNF) signaling pathway, acting through the RET receptor tyrosine kinase, is a cornerstone of SSC self-renewal.[4][5][6] While a direct interaction between BNC1 and components of the GDNF/RET pathway has not been definitively established, several downstream targets of this pathway are also regulated by BNC1, suggesting a potential role for BNC1 in modulating this critical signaling cascade.[4][7][8]

Regulation of Ribosomal RNA Synthesis

In addition to protein-coding genes, BNC1 has been shown to bind to the promoter of ribosomal RNA (rRNA) genes, suggesting a role in regulating ribosome biogenesis.[9] This function is likely critical for the high metabolic and protein synthesis demands of proliferating and differentiating germ cells during spermatogenesis.

Quantitative Data on BNC1 Function

The phenotypic consequences of BNC1 deficiency have been quantitatively assessed in mouse models, providing clear evidence of its importance in male fertility.

Table 1: Phenotypic Effects of Bnc1 Knockout in Mice

| Parameter | Genotype | 8 Weeks | 12 Weeks | 24 Weeks | >24 Weeks |

| Testis Weight (mg) | Wild-type (+/+) | ~100 | ~110 | ~120 | ~120 |

| Heterozygous (+/-) | ~90 | ~100 | ~100 | ~90 | |

| Knockout (-/-) | ~40 | ~30 | ~20 | <20 | |

| Sperm Count (x10^6/epididymis) | Wild-type (+/+) | ~15 | ~18 | ~20 | ~20 |

| Heterozygous (+/-) | ~12 | ~10 | ~10 | ~10 | |

| Knockout (-/-) | ~5 | <1 | <0.1 | ~0 | |

| Sperm Motility (%) | Wild-type (+/+) | ~60 | ~65 | ~65 | ~60 |

| Heterozygous (+/-) | ~55 | ~60 | ~60 | ~55 | |

| Knockout (-/-) | ~40 | <10 | <1 | ~0 |

*Statistically significant difference compared to wild-type. Data compiled from studies on Bnc1-null and heterozygous mice.[2][10][11]

Table 2: Gene Expression Changes in Bnc1-mutant Testes

| Gene Category | Number of Downregulated Genes | Number of Upregulated Genes | Key Downregulated Genes |

| Spermatogenesis & Fertility | >1600 | >1200 | Klhl10, Tex14, Spatc1, Ybx2, Papolb, Gapdhs, Tnp1/2, Prm1/2 |

Data from microarray analysis of testes from mice with a Bnc1 truncation mutation (fold change > 2, P < 0.01).[3][12]

Signaling Pathways and Molecular Interactions

BNC1's function in spermatogenesis is mediated through its participation in complex signaling networks and direct protein-protein interactions.

References

- 1. Taf7l TATA-box binding protein associated factor 7 like [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Basonuclin 1 deficiency causes testicular premature aging: BNC1 cooperates with TAF7L to regulate spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The GDNF/RET signaling pathway and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of spermatogonial stem cell self-renewal in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Basonuclin, a zinc finger protein of keratinocytes and reproductive germ cells, binds to the rRNA gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BNC1 is required for maintaining mouse spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

BNC1 Gene Pathway Analysis: A Technical Guide for Researchers

An In-depth Technical Guide on the Basonuclin (B1174903) 1 (BNC1) Gene, its Core Signaling Pathways, and its Role in Disease. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Basonuclin 1 (BNC1) is a zinc finger protein that plays a crucial role in various cellular processes, including keratinocyte proliferation and ribosomal RNA (rRNA) transcription.[1][2] Encoded by the BNC1 gene, this protein is predominantly found in the basal cell layer of the epidermis, hair follicles, and germ cells of the testis and ovary.[1][2][3] Dysregulation of BNC1 has been implicated in several diseases, including various cancers and primary ovarian insufficiency.[4][5][6] This guide provides a comprehensive analysis of the BNC1 gene, its associated signaling pathways, and detailed experimental protocols for its investigation.

Core Signaling Pathways Involving BNC1

BNC1 is involved in multiple signaling pathways that are critical for cellular homeostasis and are often dysregulated in disease. The following sections detail some of the key pathways and provide visual representations.

BNC1 in Gastric Cancer: The CCL20/JAK-STAT Axis

In gastric cancer, BNC1 has been identified as a tumor suppressor that functions by regulating the CCL20/JAK-STAT signaling pathway.[7] BNC1 directly binds to the promoter of C-C motif chemokine ligand 20 (CCL20), suppressing its expression.[7] This, in turn, reduces the activation of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling cascade, ultimately promoting apoptosis in gastric cancer cells.[7]

References

- 1. genecards.org [genecards.org]

- 2. BNC1 - Wikipedia [en.wikipedia.org]

- 3. MARRVEL [marrvel.org]

- 4. BNC1 basonuclin zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Decreased Expression of BNC1 and BNC2 Is Associated with Genetic or Epigenetic Regulation in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinicopathological significance and underlying molecular mechanism of downregulation of basonuclin 1 expression in ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BNC1 inhibits the development and progression of gastric cancer by regulating the CCL20/JAK-STAT axis - PMC [pmc.ncbi.nlm.nih.gov]

BNC1 Protein Cellular Localization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basonuclin 1 (BNC1) is a highly conserved zinc finger transcription factor that plays a pivotal role in fundamental cellular processes, including proliferation and differentiation.[1] Its expression is predominantly observed in proliferative keratinocytes and gametogenic cells.[2][3] Dysregulation of BNC1 has been implicated in various pathologies, making its cellular localization and the pathways it governs a critical area of investigation for therapeutic development. This technical guide provides a comprehensive overview of the cellular localization of BNC1, the experimental methodologies to determine its location, and its involvement in key signaling pathways.

Subcellular Localization of BNC1

BNC1 is a dynamic protein that shuttles between the nucleus and the cytoplasm, and its localization is tightly regulated and can vary depending on cell type and cellular context. Evidence from multiple studies indicates its presence in several subcellular compartments.

Primary Locations:

-

Nucleus: As a transcription factor, the nucleus is a primary site of BNC1 function.[3] It has been observed in the nucleoplasm.[3]

-

Cytoplasm: BNC1 is also found in the cytoplasm, and its movement between the nucleus and cytoplasm is a key regulatory mechanism.[3]

Specialized Locations:

In developing spermatids, BNC1 exhibits a highly specialized and dynamic localization pattern, appearing in:

-

Centrosomes

-

Mitochondria

-

Acrosome

-

Mitochondrial sheath surrounding the flagellum in late spermiogenesis.

This complex localization pattern in spermatids suggests multifaceted roles for BNC1 in sperm development beyond its function as a nuclear transcription factor.

Quantitative Analysis of BNC1 Distribution

While qualitative descriptions of BNC1 localization are abundant, precise quantitative data on the nucleocytoplasmic ratio in different cell types and conditions are not extensively documented in publicly available literature. The nuclear-to-cytoplasmic (N:C) ratio, a measure of the relative size of the nucleus to the cytoplasm, is a key indicator of cellular maturity and can be altered in disease states.[4][5] Determining the specific N:C ratio for BNC1 protein distribution would require targeted quantitative immunofluorescence or biochemical fractionation experiments.

Table 1: Summary of BNC1 Cellular Localization

| Cell Type/Tissue | Primary Localization | Specialized Localization | References |

| Keratinocytes | Nucleus, Cytoplasm | - | [2][3] |

| Germ Cells (Testis, Ovary) | Nucleus, Cytoplasm | Centrosome, Mitochondria, Acrosome (Spermatids) | [2][3] |

| Epidermis (Basal Layer) | Nucleus, Cytoplasm | - | [2] |

| Hair Follicles | Nucleus, Cytoplasm | - | [2] |

Regulation of BNC1 Cellular Localization

The shuttling of BNC1 between the nucleus and cytoplasm is a regulated process, with phosphorylation playing a key role in its nuclear import.

Nuclear Import Mechanism

The entry of BNC1 into the nucleus is mediated by a Nuclear Localization Signal (NLS), a specific amino acid sequence recognized by the nuclear import machinery. While the precise amino acid sequence of the BNC1 NLS is not definitively reported in the available literature, its function is regulated by phosphorylation.

Workflow of BNC1 Nuclear Import:

Caption: BNC1 Nuclear Import Workflow.

Role of Phosphorylation

Studies have identified specific serine residues on BNC1 that are critical for its nuclear localization. Dephosphorylation of these sites is a prerequisite for nuclear entry.

-

Serine 541 (Ser-541): This is the primary phosphorylation site that regulates BNC1 nuclear import. Its dephosphorylation is essential for nuclear localization.[6]

-

Serine 537 (Ser-537): Phosphorylation at this site also influences nuclear localization, although to a lesser extent than Ser-541.[6]

Conversely, phosphorylation of these residues promotes the cytoplasmic retention of BNC1.

Signaling Pathways Involving BNC1

BNC1 acts as a nuclear transcription factor, and its localization within the nucleus is critical for its function in regulating gene expression in several signaling pathways.

BNC1-CCL20-JAK-STAT Pathway

In certain cancers, BNC1 has been shown to act on the promoter of the chemokine CCL20, influencing the JAK-STAT signaling pathway. This pathway is crucial for processes such as cell proliferation, differentiation, and apoptosis.

Caption: BNC1 in the CCL20/JAK-STAT Signaling Pathway.

CREB/SIRT1/FOXO3 Pathway in Spermatogenesis

In the context of spermatogenesis, BNC1 is involved in a signaling cascade that includes CREB, SIRT1, and FOXO3. This pathway is critical for maintaining mitochondrial homeostasis and preventing apoptosis in spermatogonia.[7] A deficiency in BNC1 disrupts this pathway, leading to impaired spermatogenesis.[7]

Caption: BNC1 in the CREB/SIRT1/FOXO3 Pathway during Spermatogenesis.

Experimental Protocols for Determining BNC1 Cellular Localization

Several well-established techniques are employed to investigate the subcellular localization of BNC1. The following sections provide detailed methodologies for these key experiments.

Immunofluorescence (IF)

Immunofluorescence allows for the visualization of BNC1 within intact cells, providing spatial information about its distribution.

Table 2: Immunofluorescence Protocol for BNC1 Detection

| Step | Procedure | Reagents and Conditions |

| 1. Cell Culture | Culture cells of interest on sterile glass coverslips in a petri dish until they reach 60-80% confluency. | Appropriate cell culture medium and conditions. |

| 2. Fixation | Aspirate culture medium and wash cells twice with PBS. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. | 4% Paraformaldehyde in PBS. |

| 3. Permeabilization | Wash cells three times with PBS. Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. | 0.1-0.5% Triton X-100 in PBS. |

| 4. Blocking | Wash cells three times with PBS. Block with 1-5% BSA or 5-10% normal goat serum in PBST for 1 hour at room temperature. | 1-5% BSA or 5-10% Normal Goat Serum in PBST (PBS + 0.1% Tween-20). |

| 5. Primary Antibody Incubation | Incubate with a primary antibody specific to BNC1 diluted in blocking buffer overnight at 4°C in a humidified chamber. | Anti-BNC1 primary antibody (specific catalog number and optimal dilution should be determined empirically). |

| 6. Secondary Antibody Incubation | Wash cells three times with PBST. Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark. | Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG). |

| 7. Counterstaining and Mounting | Wash cells three times with PBST. Counterstain nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount coverslips onto microscope slides using an anti-fade mounting medium. | DAPI (4',6-diamidino-2-phenylindole), Anti-fade mounting medium. |

| 8. Imaging | Visualize cells using a fluorescence or confocal microscope. | - |

Workflow for Immunofluorescence:

Caption: General Workflow for Immunofluorescence Staining.

Cell Fractionation and Western Blotting

This biochemical technique separates cellular components into different fractions (e.g., nuclear, cytoplasmic, mitochondrial), allowing for the detection of BNC1 in each fraction by Western blotting.

Table 3: Cell Fractionation and Western Blotting Protocol for BNC1

| Step | Procedure | Reagents and Conditions |

| 1. Cell Lysis | Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. | Hypotonic Lysis Buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA with protease inhibitors). |

| 2. Cytoplasmic Fraction Isolation | Disrupt cells using a Dounce homogenizer or by passing through a narrow-gauge needle. Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclei. The supernatant is the cytoplasmic fraction. | - |

| 3. Nuclear Fraction Isolation | Wash the nuclear pellet with lysis buffer. Resuspend the pellet in a high-salt nuclear extraction buffer and incubate on ice with agitation. | Nuclear Extraction Buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1 mM EGTA with protease inhibitors). |

| 4. Fraction Clarification | Centrifuge the nuclear extract at high speed (e.g., 14,000 x g for 15 minutes at 4°C). The supernatant contains the soluble nuclear proteins. | - |

| 5. Protein Quantification | Determine the protein concentration of the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA or Bradford assay). | BCA or Bradford reagent. |

| 6. SDS-PAGE and Western Blotting | Separate equal amounts of protein from each fraction by SDS-PAGE. Transfer proteins to a PVDF or nitrocellulose membrane. | SDS-PAGE gels, transfer buffer, PVDF/nitrocellulose membrane. |

| 7. Immunodetection | Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against BNC1, followed by an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate. | 5% Non-fat milk or BSA in TBST, anti-BNC1 primary antibody, HRP-conjugated secondary antibody, chemiluminescent substrate. |

| 8. Analysis | Analyze the presence and relative abundance of BNC1 in the cytoplasmic and nuclear fractions. Use marker proteins (e.g., Tubulin for cytoplasm, Lamin B1 for nucleus) to assess the purity of the fractions. | - |

References

- 1. Discovering the nuclear localization signal universe through a deep learning model with interpretable attention units - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. BNC1 - Wikipedia [en.wikipedia.org]

- 4. Nuclear–cytoplasmic ratio - Wikipedia [en.wikipedia.org]

- 5. docs.abcam.com [docs.abcam.com]

- 6. Isolation of Chromatin-bound Proteins from Subcellular Fractions for Biochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

BNC1 Transcription Factor: A Comprehensive Technical Guide to its Downstream Targets and Regulatory Networks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basonuclin (B1174903) 1 (BNC1) is a highly conserved zinc finger transcription factor that plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Its functional context is highly dependent on the cellular environment, acting as either a tumor suppressor or an oncogene in different malignancies.[1][3] This technical guide provides an in-depth exploration of the known downstream targets of BNC1, the signaling pathways it modulates, and the experimental methodologies used to elucidate these connections. All quantitative data are summarized for comparative analysis, and detailed protocols for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular mechanisms orchestrated by BNC1.

Identified Downstream Targets of BNC1

BNC1 exerts its influence on cellular function by directly binding to the promoter regions of its target genes, thereby regulating their transcription. High-throughput screening methods, such as transcriptome sequencing (RNA-Seq) following BNC1 modulation, have been instrumental in identifying its downstream targets.

A key study in gastric cancer demonstrated that overexpression of BNC1 leads to a predominant downregulation of gene expression.[1] By integrating RNA-Seq data with publicly available datasets like The Cancer Genome Atlas (TCGA), a number of putative BNC1 target genes have been identified.[1]

Table 1: Downregulated Genes Upon BNC1 Overexpression in Gastric Cancer Cells

| Gene Symbol | Full Gene Name | Log2 Fold Change | P-value | Method of Identification |

| CCL20 | C-C Motif Chemokine Ligand 20 | < -1.5 | < 0.05 | Transcriptome Sequencing[1] |

| BANK1 | B-cell Scaffold Protein with Ankyrin Repeats 1 | < -1.5 | < 0.05 | Transcriptome Sequencing[1] |

| PTPRC | Protein Tyrosine Phosphatase Receptor Type C | < -1.5 | < 0.05 | Transcriptome Sequencing[1] |

| SERPINB9 | Serpin Family B Member 9 | < -1.5 | < 0.05 | Transcriptome Sequencing[1] |

| RAC2 | Rac Family Small GTPase 2 | < -1.5 | < 0.05 | Transcriptome Sequencing[1] |

Further validation confirmed that CCL20 and BANK1 were significantly upregulated in gastric cancer, positioning them as key BNC1-regulated genes in this context.[1]

Signaling Pathways Modulated by BNC1

BNC1 is implicated in several critical signaling pathways that govern cell fate. Its regulatory role is often executed through the transcriptional control of key components within these cascades.

The BNC1-CCL20-JAK/STAT Pathway in Gastric Cancer

In gastric cancer, BNC1 functions as a tumor suppressor by negatively regulating the CCL20/JAK-STAT axis.[1] BNC1 directly binds to the promoter of CCL20, suppressing its expression.[1] This leads to reduced activation of the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway, ultimately promoting apoptosis and inhibiting proliferation, migration, and invasion of cancer cells.[1]

Overexpression of BNC1 or knockdown of its downstream target CCL20 results in decreased expression of JAK2 and reduced phosphorylation of STAT3.[1] This, in turn, leads to a decrease in the anti-apoptotic protein BCL-2 and an increase in the pro-apoptotic protein BAX.[1]

The CREB/SIRT1/FOXO3 Pathway in Spermatogenesis

BNC1 plays a crucial role in male fertility and spermatogenesis. A deficiency in BNC1 has been shown to induce mitochondrial dysfunction, leading to apoptosis in spermatogonia. This process is mediated through the CREB/SIRT1/FOXO3 signaling pathway.[4]

The NF2-YAP Pathway in Primary Ovarian Insufficiency

In the context of ovarian function, BNC1 deficiency is linked to primary ovarian insufficiency. This is triggered by ferroptosis through the NF2-YAP signaling pathway, highlighting another critical regulatory axis for BNC1.[5]

Experimental Methodologies for BNC1 Target Validation

A multi-pronged experimental approach is necessary to rigorously identify and validate the downstream targets of a transcription factor like BNC1.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-Seq is a powerful technique used to identify the direct binding sites of a transcription factor across the genome.

Protocol: Chromatin Immunoprecipitation (ChIP)

-

Cell Crosslinking: Cells are treated with formaldehyde (B43269) to crosslink proteins to DNA.

-

Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: The chromatin is incubated with an antibody specific to BNC1, which binds to the BNC1-DNA complexes.

-

Immune Complex Capture: Protein A/G beads are used to capture the antibody-BNC1-DNA complexes.

-

Washing: Non-specific binding is removed through a series of washes.

-

Elution and Reverse Crosslinking: The BNC1-DNA complexes are eluted from the beads, and the crosslinks are reversed by heating.

-

DNA Purification: The DNA is purified to be used for downstream applications like sequencing (ChIP-Seq) or quantitative PCR (ChIP-qPCR).

Transcriptome Sequencing (RNA-Seq)

RNA-Seq is used to quantify the changes in gene expression following the overexpression or knockdown of BNC1.

Protocol: RNA-Seq

-

RNA Extraction: Total RNA is extracted from control and BNC1-modulated cells.

-

RNA Quality Control: The integrity and purity of the RNA are assessed.

-

Library Preparation: mRNA is typically enriched, fragmented, and converted to cDNA. Sequencing adapters are then ligated to the cDNA fragments.

-

Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are mapped to a reference genome, and differential gene expression analysis is performed to identify genes whose expression is significantly altered by BNC1.

Luciferase Reporter Assay

This assay is used to validate whether BNC1 directly regulates the transcriptional activity of a putative target gene's promoter.

Protocol: Luciferase Reporter Assay

-

Construct Preparation: The promoter region of the putative BNC1 target gene is cloned into a reporter vector upstream of a luciferase gene.

-

Transfection: Cells are co-transfected with the luciferase reporter construct and a vector expressing BNC1 (or a control vector). A second reporter (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Cell Lysis and Assay: After a period of incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A significant change in luciferase activity in the presence of BNC1 indicates direct regulation of the promoter.

Quantitative Real-Time PCR (qRT-PCR) and Western Blotting

These techniques are used to validate the changes in mRNA and protein levels, respectively, of the identified downstream targets.

Protocol: qRT-PCR

-

RNA Extraction and cDNA Synthesis: RNA is extracted from cells and reverse transcribed into cDNA.

-

PCR Amplification: The cDNA is used as a template for PCR with primers specific to the target gene and a reference gene. The amplification is monitored in real-time using a fluorescent dye.

-

Data Analysis: The relative expression of the target gene is calculated after normalization to the reference gene.

Protocol: Western Blotting

-

Protein Extraction: Total protein is extracted from cells.

-

SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme.

-

Detection: The protein is detected by adding a substrate that produces a chemiluminescent or colorimetric signal.

Conclusion and Future Directions

The transcription factor BNC1 is a critical regulator of diverse cellular processes, with its downstream targets and modulated signaling pathways varying significantly across different biological contexts. The identification of CCL20 as a direct downstream target in gastric cancer, and the elucidation of BNC1's role in the JAK/STAT, CREB/SIRT1/FOXO3, and NF2-YAP pathways, have provided significant insights into its molecular functions.

Future research should focus on a more global identification of BNC1's direct targets in various cell types and disease states using techniques like ChIP-Seq. The integration of multi-omics data, including proteomics and metabolomics, will further unravel the complex regulatory networks orchestrated by BNC1. A deeper understanding of these networks will be instrumental for the development of novel therapeutic strategies targeting BNC1 and its downstream effectors in a range of diseases.

References

- 1. BNC1 inhibits the development and progression of gastric cancer by regulating the CCL20/JAK-STAT axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BNC1 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. BNC1 basonuclin zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation and Expression of the BNC1 Gene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basonuclin 1 (BNC1) is a highly conserved zinc finger protein that functions as a transcription factor, playing a critical role in a variety of cellular processes including proliferation, differentiation, and ribosomal RNA (rRNA) biogenesis. Its expression is tightly regulated and tissue-specific, with dysregulation implicated in several developmental disorders and cancers. This technical guide provides a comprehensive overview of the current understanding of BNC1 gene regulation and expression. It details the transcriptional and epigenetic mechanisms governing its expression, its involvement in key signaling pathways, and its altered expression in various cancers. This document also provides detailed protocols for the key experimental methodologies used to study BNC1, and presents quantitative expression data in a clear, tabular format to facilitate comparison and further research.

Introduction to BNC1

Basonuclin 1 is a zinc finger protein that is primarily located in the nucleus and cytoplasm. It is characterized by the presence of three pairs of C2H2-type zinc fingers, which are crucial for its DNA-binding activity. BNC1 is known to bind to the promoter of the ribosomal RNA genes, suggesting a role in regulating ribosome synthesis and, consequently, cell growth. It is highly expressed in the basal layer of the epidermis, hair follicles, and in the germ cells of the testis and ovary. Its diverse functions are underscored by its involvement in keratinocyte proliferation and differentiation, as well as in spermatogenesis.

Transcriptional Regulation of BNC1

The expression of the BNC1 gene is controlled by a complex interplay of transcription factors that bind to specific regulatory elements within its promoter and enhancer regions.

Role of the Transcription Factor p63

The tumor protein p63, a member of the p53 family, is a key transcriptional activator of BNC1. p63 is essential for the development and maintenance of stratified epithelia. Chromatin immunoprecipitation (ChIP) and reporter assays have demonstrated that p63 directly binds to the BNC1 promoter, inducing its expression[1]. This regulatory relationship is crucial for maintaining the proliferative potential of epithelial stem cells.

Below is a diagram illustrating the direct transcriptional activation of BNC1 by p63.

References

The Role of BNC1 in Epithelial Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basonuclin 1 (BNC1) is a highly conserved zinc finger transcription factor that plays a multifaceted and often contradictory role in the regulation of epithelial cell proliferation. Predominantly expressed in the basal layer of stratified epithelia and germ cells, BNC1 is implicated in processes ranging from maintaining proliferative capacity and regulating ribosomal RNA transcription to influencing epithelial plasticity. Its expression is frequently dysregulated in various carcinomas, where it can function as either a tumor suppressor or an oncogene depending on the cellular context. This technical guide provides an in-depth overview of the core functions of BNC1 in epithelial cell proliferation, detailing its involvement in key signaling pathways, and presenting quantitative data from seminal studies. Furthermore, this guide offers detailed experimental protocols for the investigation of BNC1 function, intended to serve as a valuable resource for researchers in oncology and cell biology.

Introduction

Basonuclin 1 (BNC1) is a transcription factor characterized by the presence of three pairs of C2H2-type zinc fingers, which mediate its binding to specific DNA sequences. It is primarily found in proliferative keratinocytes and gametogenic cells, where it is essential for orchestrating transcriptional programs that govern cell proliferation and differentiation.[1] In epithelial tissues, BNC1 is crucial for maintaining tissue homeostasis and facilitating wound repair by regulating genes involved in cell-cell adhesion and chromatin structure.[1][2] The role of BNC1 in cancer is complex, with reports of both tumor-suppressive and oncogenic functions. For instance, BNC1 is downregulated in gastric, ovarian, and hepatocellular carcinomas, suggesting a tumor suppressor role.[3][4][5] Conversely, its upregulation has been noted in bladder squamous cell carcinoma, pointing to an oncogenic function.[3] This dual functionality underscores the context-dependent nature of BNC1's activity.

BNC1 in Key Signaling Pathways

BNC1 exerts its influence on epithelial cell proliferation through its interaction with several critical signaling pathways.

The CCL20/JAK-STAT Pathway

In gastric cancer, BNC1 has been shown to function as a transcriptional repressor of C-C motif chemokine ligand 20 (CCL20).[3] By binding directly to the CCL20 promoter, BNC1 suppresses its expression, leading to a reduction in the activation of the downstream JAK-STAT signaling pathway.[3] This cascade ultimately inhibits proliferation and promotes apoptosis in gastric cancer cells.[3]

Figure 1: BNC1-mediated repression of the CCL20/JAK-STAT pathway.

TGF-β1 Signaling and Epithelial Plasticity

BNC1 is a modulator of Transforming Growth Factor-β1 (TGF-β1) induced epithelial-mesenchymal transition (EMT), a process critical for cancer progression and metastasis. Repression of BNC1 in mammary epithelial cells enhances intercellular adhesion and impairs TGF-β1-dependent cell scattering. Conversely, forced expression of BNC1 can interfere with the formation of stable cell-cell contacts. This suggests that BNC1 is part of a complex transcriptional network that regulates epithelial plasticity in response to TGF-β1 signaling.

Figure 2: BNC1 modulation of TGF-β1-induced epithelial plasticity.

Transcriptional Regulation by p63

The transcription factor p63, a member of the p53 family, directly regulates the expression of BNC1.[6] Chromatin immunoprecipitation and reporter assays have demonstrated that p63 binds to the BNC1 promoter and induces its expression.[6] This regulatory relationship is significant in the context of squamous cell carcinomas, where p63 is often dysregulated, and provides a link between p63 and the regulation of ribosomal biogenesis, a process in which BNC1 is also implicated.[6]

Figure 3: Transcriptional regulation of BNC1 by p63.

Quantitative Data on BNC1's Role in Proliferation

The following tables summarize quantitative data from studies investigating the impact of BNC1 on epithelial cell proliferation and tumor growth.

Table 1: In Vitro Effects of BNC1 on Epithelial Cell Proliferation

| Cell Line | Experimental Condition | Assay | Result | Reference |

| Gastric Cancer (AGS) | BNC1 Overexpression | CCK-8 | Significant reduction in cell proliferation. | [3] |

| Gastric Cancer (MKN-28) | BNC1 Overexpression | Colony Formation | Significant decrease in colony formation ability. | [3] |

| Pancreatic Cancer | BNC1 Overexpression | Colony Formation | Inhibition of colony formation and cell proliferation. | [4] |

| Cisplatin-resistant Ovarian Cancer (A2780-CP20) | BNC1 siRNA | Cell Viability | 35% reduction in cell viability. | [7] |

Table 2: In Vivo Effects of BNC1 on Tumor Growth

| Cancer Type | Cell Line | Animal Model | Experimental Condition | Key Findings | Reference |

| Gastric Cancer | AGS | Nude Mice Xenograft | BNC1 Overexpression | Significantly reduced tumor volume and weight. | [3] |

Note: Specific numerical data for tumor volume over time is often presented graphically in publications. Researchers are encouraged to consult the source for detailed growth curves.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of BNC1.

Cell Proliferation Assay (CCK-8)

Figure 4: Workflow for a CCK-8 cell proliferation assay.

Protocol:

-

Cell Seeding: Seed epithelial cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.[8]

-

Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2.[8]

-

Treatment: Transfect cells with a BNC1 expression vector, siRNA, or shRNA, or treat with a relevant compound. Include appropriate controls.

-

Time Course: Incubate the plate for various time points (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[8]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.[8]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[9] The absorbance is directly proportional to the number of viable cells.

Western Blotting

Protocol:

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[4]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against BNC1 (dilution as recommended by the manufacturer, typically 1:500-1:2000) overnight at 4°C with gentle agitation.[10]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-